![molecular formula C25H25FN4O2S B2588655 N-(2,3-dihydro-1H-inden-1-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1326907-07-6](/img/structure/B2588655.png)
N-(2,3-dihydro-1H-inden-1-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1H-inden-1-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H25FN4O2S and its molecular weight is 464.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-1-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-1-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical Insight and Molecular Docking
A study explored the antiviral potential of a similar compound through quantum chemical analysis and molecular docking, revealing strong binding affinity to SARS-CoV-2 protease, suggesting potential as an antiviral agent against COVID-19. The study focused on the equilibrium geometry, natural bond orbital (NBO) calculations, and vibrational assignments to understand the molecular structure and interactions of the compound (Mary et al., 2020).
Crystal Structure Analysis
Research on the crystal structures of related compounds highlighted their conformation and intramolecular hydrogen bonding, providing insights into their structural stability and potential for further chemical modifications to enhance therapeutic efficacy (Subasri et al., 2016).
Anticancer Activity
Another investigation focused on fluoro-substituted compounds for their anti-lung cancer activities, suggesting the potential of these compounds in cancer therapy through the design of novel therapeutic agents (Hammam et al., 2005).
Antimicrobial and Antioxidant Properties
Studies on new fluorinated coumarin–pyrimidine hybrids showed potent anticancer agents and their DNA cleavage abilities, indicating a promising direction for developing novel anticancer and antimicrobial therapies (Hosamani et al., 2015).
Drug Design and Synthesis
Research into the design, synthesis, and evaluation of novel thiopyrimidine-glucuronide compounds with promising biological activities demonstrates the versatility of such compounds in drug development, highlighting their potential across a range of therapeutic applications (Wanare, 2022).
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2S/c26-18-8-5-16(6-9-18)13-30-12-11-22-20(14-30)24(32)29-25(28-22)33-15-23(31)27-21-10-7-17-3-1-2-4-19(17)21/h1-6,8-9,21H,7,10-15H2,(H,27,31)(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCAGYCIOFWAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CSC3=NC4=C(CN(CC4)CC5=CC=C(C=C5)F)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.